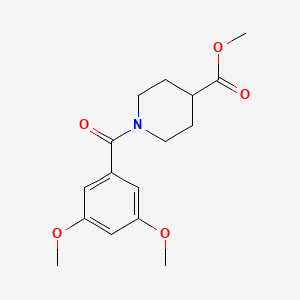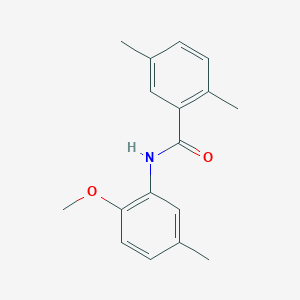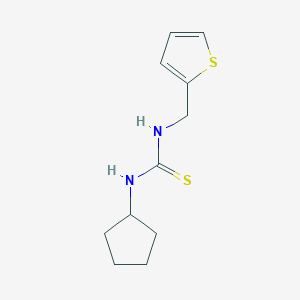
6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one, also known as EIMC, is a synthetic compound that belongs to the class of flavonoids. This compound has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one is not fully understood. However, studies have suggested that it exerts its anti-cancer and anti-inflammatory effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one has also been shown to activate the p53 tumor suppressor protein, which plays a crucial role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, such as COX-2 and iNOS. Additionally, 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one has been shown to induce the expression of antioxidant enzymes, such as SOD and catalase, which protect cells against oxidative stress. 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one has also been shown to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
One of the advantages of using 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one. One area of interest is the development of 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one as a potential therapeutic agent for the treatment of cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one and its effects on various signaling pathways. Another area of interest is the development of novel synthetic analogs of 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one with improved pharmacological properties.
Conclusion:
In conclusion, 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one is a synthetic compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. The synthesis method of 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one involves a multi-step process, and its mechanism of action is not fully understood. 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one has several biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. While there are advantages and limitations to using 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one in lab experiments, there are several future directions for research on this compound.
合成法
6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one can be synthesized by a multi-step process involving the condensation of 4-isopropylphenylacetic acid with ethyl acetoacetate, followed by cyclization and demethylation. The final product is obtained after purification using column chromatography.
科学的研究の応用
6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one exhibits anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. Additionally, 6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
6-ethyl-7-methoxy-3-(4-propan-2-ylphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-5-14-10-17-20(11-19(14)23-4)24-12-18(21(17)22)16-8-6-15(7-9-16)13(2)3/h6-13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBHEPUGHLLPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-3-(4-isopropylphenyl)-7-methoxy-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5878466.png)
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5878479.png)
![N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)



![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5878518.png)
![{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5878521.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)
![N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5878543.png)


![4-({2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5878562.png)